Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFIUBSEBGYGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725221 | |
| Record name | tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277298-22-3 | |
| Record name | tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate typically involves the functionalization of a piperidine ring with a tert-butyl carbamate protecting group at the nitrogen, a ketone at the 4-position, and a propyl substituent at the 3-position. The process often requires:
- Use of protected piperidine derivatives as starting materials.
- Controlled addition of reagents under inert atmosphere (nitrogen or argon).
- Low-temperature reaction conditions to control reactivity and selectivity.
- Purification by chromatographic methods to isolate the desired product.
Detailed Preparation Procedure (Based on Experimental Data)
A representative preparation method involves the following steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Charging a round-bottom flask with (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | 5.00 g (23.4 mmol), purged with nitrogen | Ensures inert atmosphere to prevent oxidation |
| 2 | Addition of tetrahydrofuran (THF) solvent | 47.0 mL | Solvent for reaction medium |
| 3 | Cooling the reaction mixture to -78 °C (dry ice-acetone bath) | -78 °C | Controls reaction kinetics |
| 4 | Addition of potassium tert-butoxide solution (1.6 M in THF) | 19.0 mL (29.9 mmol), added over 5 min | Base to deprotonate and activate substrate |
| 5 | Warming to 0 °C for 30 min | Ice-water bath | Reaction progression |
| 6 | Cooling back to -78 °C | -78 °C | Prepares for next reagent addition |
| 7 | Dropwise addition of methyl 3-methoxy acrylate | 5.29 mL (49.2 mmol), over 5 min | Electrophile for Michael addition |
| 8 | Warming to ambient temperature and stirring for 2 h | Room temp | Reaction completion |
| 9 | Cooling to -78 °C and addition of N-phenyl bis-trifluoromethane sulfonamide | 13.2 g (37.0 mmol) | Activating agent for further transformation |
| 10 | Warming to 0 °C and stirring for 1 h | Ice-water bath | Reaction finalization |
| 11 | Quenching with saturated aqueous sodium bicarbonate and extraction with ethyl acetate | Room temp | Work-up step |
| 12 | Drying, filtration, concentration, and purification by flash column chromatography | Gradient elution with EtOAc in heptane | Isolation of product mixture |
This detailed experimental sequence yields a mixture of functionalized piperidine derivatives, including this compound analogs, with yields reported up to 117% (based on crude mixture weight) before purification.
Alternative Synthesis via Hydrazone Reaction
Another reported synthetic route involves:
Key Reaction Parameters and Yields
| Parameter | Value/Condition | Remarks |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Common solvent for organometallic and nucleophilic reactions |
| Temperature Range | -78 °C to 0 °C, then ambient | Critical to control reactivity and selectivity |
| Base | Potassium tert-butoxide (1.6 M in THF) | Strong base for deprotonation |
| Electrophile | Methyl 3-methoxy acrylate | Michael acceptor |
| Activating Agent | N-phenyl bis-trifluoromethane sulfonamide | Facilitates further functionalization |
| Purification | Flash column chromatography | Necessary for high purity |
| Yield | Up to 117% crude; purified yields ~85% | High efficiency with careful control |
Analytical and Purity Data
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Base-mediated Michael addition and activation | (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, potassium tert-butoxide, methyl 3-methoxy acrylate, N-phenyl bis-trifluoromethane sulfonamide | -78 °C to RT, inert atmosphere, THF solvent | ~85% purified | Multi-step, high purity |
| Hydrazone reaction with urea derivative | Dimethyl-hydrazone, N,N’-dimethylpropylene urea | Anhydrous THF, argon atmosphere, low temp | Not explicitly stated | Emphasis on stereochemical control |
Research Findings and Considerations
- The preparation methods reflect the importance of temperature control and inert atmosphere to prevent side reactions.
- The use of strong bases and electrophilic reagents allows for functionalization at the 3- and 4-positions of the piperidine ring.
- The tert-butyl carbamate protecting group ensures stability of the nitrogen during transformations.
- The stereochemistry of the product can be controlled by choice of starting materials and reaction conditions.
- Purification by flash chromatography is essential to obtain analytically pure material suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives.
Biology: It is used in the study of biological pathways and mechanisms involving piperidine compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate with analogous piperidine and pyrrolidine derivatives, focusing on structural features, physicochemical properties, hazards, and applications.
Structural and Functional Group Comparison
Key Observations :
- Functional Diversity: The target compound’s 4-oxo and 3-propyl groups contrast with the nitro-chloroanilino group in , the hydroxymethyl-aryl group in , and the ethoxy-oxopropyl chain in . These substituents dictate reactivity and applications.
- Molecular Weight : The pyrrolidine derivative in has a higher molecular weight (307.40 g/mol) due to its methoxyphenyl substituent.
Hazard Profiles
Safety Notes:
- The Boc-protected piperidine in poses greater handling risks compared to the benzyl derivative in , which lacks significant hazards.
Biological Activity
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 241.33 g/mol. The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, substituted with a tert-butyl group and a propyl group at specific positions. This structural configuration is significant for its potential interactions in biological systems.
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary findings suggest several pharmacological properties:
- CNS Activity : Compounds with similar piperidine structures often exhibit central nervous system (CNS) activity. The presence of the tert-butyl and propyl groups may enhance lipophilicity, facilitating blood-brain barrier penetration.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. This suggests that this compound could have applications in treating conditions like Alzheimer's disease.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating cytokine production in astrocytes, indicating potential neuroprotective effects.
Comparative Analysis
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Piperidine ring, tert-butyl group | Potential CNS activity, enzyme inhibition |
| Tert-butyl 4-oxo-piperidine-1-carboxylic acid | Piperidine ring, carboxylic acid | Acidic properties, different substituent position |
| N-propyl piperidinone | Piperidinone structure | Different alkane chain, potential for different reactivity |
| Tert-butyl 2-piperidinone | Substituted at position 2 | Unique reactivity due to different nitrogen position |
This comparison highlights how the unique structure of this compound may lead to distinct reactivity and biological activity compared to similar compounds.
Neuroprotective Effects
In studies examining neuroprotective effects against amyloid-beta (Aβ) toxicity, compounds resembling this compound have shown promise. For instance, M4, a related compound, demonstrated moderate protective effects in astrocytes against Aβ-induced toxicity by reducing TNF-α levels and free radicals. Although M4 exhibited some protective effects in vitro, its efficacy was less pronounced in vivo due to bioavailability issues within the brain .
Enzyme Inhibition Studies
Research on enzyme inhibitors has indicated that piperidine derivatives can effectively inhibit acetylcholinesterase and β-secretase activities. For example, M4 showed an IC50 of 15.4 nM for β-secretase inhibition and effectively reduced Aβ aggregation by 85% at higher concentrations . Such findings suggest that further exploration of this compound could yield valuable insights into its potential as a therapeutic agent.
Q & A
Basic Questions
Q. What are the critical steps and reaction conditions for synthesizing tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate?
- Methodological Answer : A common synthesis route involves reacting dimethyl-hydrazone with N,N’-dimethylpropylene urea in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at low temperatures (-78°C to 0°C). Key steps include:
- Protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group.
- Introduction of the propyl side chain via alkylation or nucleophilic substitution.
- Oxidation at the 4-position to form the ketone moiety.
Reaction monitoring via TLC or GC-MS is recommended to optimize yield and purity .
Q. What structural features of this compound influence its reactivity in organic synthesis?
- Methodological Answer : The compound’s reactivity is governed by:
- Piperidine ring : Provides a rigid scaffold for stereoselective modifications.
- 4-Oxo group : Acts as an electrophilic site for nucleophilic attack (e.g., Grignard additions).
- tert-Butyl carbamate : Enhances solubility in organic solvents and stabilizes intermediates during multi-step syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl signals (~210 ppm for the ketone).
- IR spectroscopy : Confirms the presence of C=O (1700–1750 cm⁻¹) and Boc-group vibrations.
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z ≈ 239.33) .
Advanced Research Questions
Q. How can computational methods improve experimental design for reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models optimize reaction conditions. For example:
- Reaction path searches : Identify energetically favorable intermediates for ketone functionalization.
- Solvent effects : Simulate polarity and steric effects on reaction kinetics.
- Collaborative frameworks : Tools like ICReDD integrate computational predictions with experimental validation to reduce trial-and-error approaches .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Combine X-ray crystallography (using SHELX software ) with NMR/IR to resolve ambiguities.
- Dynamic NMR experiments : Assess conformational flexibility of the propyl side chain.
- Crystallographic data deposition : Cross-reference with databases (e.g., Cambridge Structural Database) to confirm bond lengths/angles .
Q. How does stereochemistry at the 3-position influence pharmacological interactions?
- Methodological Answer : The (R)-configuration enhances chiral recognition in enzyme binding pockets. For example:
- Docking studies : Molecular dynamics simulations reveal higher affinity for targets like serotonin receptors due to optimal hydrogen bonding.
- Enantiomeric separation : Chiral HPLC or enzymatic resolution isolates active isomers for in vitro testing .
Q. How can discrepancies in reaction yields between synthesis protocols be addressed?
- Methodological Answer : Systematic analysis of variables:
- Catalyst screening : Compare palladium vs. copper catalysts for cross-coupling steps.
- Temperature gradients : Optimize exothermic reactions using microfluidic reactors.
- Byproduct analysis : Use LC-MS to identify side products and adjust stoichiometry .
Safety and Handling
Q. What precautions are advised given limited toxicity data for this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts.
- Waste disposal : Incinerate organic waste to prevent environmental contamination.
- Emergency protocols : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Emerging Applications in Medicinal Chemistry
- Intermediate for kinase inhibitors : Functionalization of the 4-oxo group enables synthesis of ATP-competitive inhibitors .
- Pro-drug development : Boc-group hydrolysis releases active piperidine derivatives in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
